
3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-7-(pyrrolidin-1-yl)quinoline-8-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the pyrrolidine ring and the chloro substituent in this compound enhances its chemical reactivity and biological activity.
准备方法
合成路线和反应条件
3-氯-7-(吡咯烷-1-基)喹啉-8-腈的合成通常涉及以下步骤:
起始原料: 合成从制备7-氯喹啉-8-腈开始。
吡咯烷取代: 然后在碱性条件下使7-氯喹啉-8-腈与吡咯烷反应,在7位引入吡咯烷-1-基。
反应条件: 该反应通常在碱性条件下进行,例如在非质子溶剂(如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO))中使用氢化钠或碳酸钾,并在高温下进行。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和产率。
化学反应分析
反应类型
3-氯-7-(吡咯烷-1-基)喹啉-8-腈会发生各种化学反应,包括:
亲核取代: 3位的氯基团可以被亲核试剂(如胺、硫醇或醇盐)取代。
氧化和还原: 该化合物可以发生氧化形成喹啉N-氧化物,或还原形成二氢喹啉。
环化反应: 该化合物可以参与环化反应形成稠合杂环体系。
常用试剂和条件
亲核取代: 试剂如甲醇钠、乙醇钠或伯胺,在乙醇或甲醇等溶剂中。
氧化: 氧化剂如过氧化氢或间氯过氧苯甲酸 (m-CPBA)。
还原: 还原剂如硼氢化钠或氢化锂铝。
主要产物
取代产物: 根据亲核试剂的不同,可以得到各种取代的喹啉衍生物。
氧化产物: 喹啉N-氧化物。
还原产物: 二氢喹啉。
科学研究应用
3-氯-7-(吡咯烷-1-基)喹啉-8-腈在科学研究中具有多种应用:
药物化学: 该化合物因其作为抗菌剂、抗病毒剂和抗癌剂的潜力而被研究。其抑制特定酶和受体的能力使其成为药物开发的候选者。
生物学研究: 它被用于生物测定中,以研究细胞信号通路和蛋白质相互作用。
化学生物学: 该化合物用作探针,以研究各种生物靶标的作用机制。
材料科学: 它被探索用于开发有机半导体和发光二极管 (LED)。
作用机制
3-氯-7-(吡咯烷-1-基)喹啉-8-腈的作用机制涉及其与特定分子靶标的相互作用:
酶抑制: 该化合物可以通过与活性位点结合来抑制激酶和蛋白酶等酶。
受体调节: 它可以调节G蛋白偶联受体 (GPCR) 和离子通道等受体的活性。
DNA嵌入: 该化合物可以嵌入到DNA中,破坏其结构和功能,这在抗癌研究中很有用。
相似化合物的比较
类似化合物
7-氯喹啉-8-腈: 缺少吡咯烷-1-基,但共享喹啉核心。
3-氯喹啉-8-腈: 缺少吡咯烷-1-基,并且具有不同的取代模式。
7-(吡咯烷-1-基)喹啉-8-腈: 缺少氯基团,但具有吡咯烷-1-基。
独特性
3-氯-7-(吡咯烷-1-基)喹啉-8-腈因同时存在氯基团和吡咯烷-1-基而具有独特性,它们赋予了其独特的化学反应性和生物活性。这种组合增强了其作为药物开发和其他科学应用的多功能支架的潜力。
属性
CAS 编号 |
88347-09-5 |
|---|---|
分子式 |
C14H12ClN3 |
分子量 |
257.72 g/mol |
IUPAC 名称 |
3-chloro-7-pyrrolidin-1-ylquinoline-8-carbonitrile |
InChI |
InChI=1S/C14H12ClN3/c15-11-7-10-3-4-13(18-5-1-2-6-18)12(8-16)14(10)17-9-11/h3-4,7,9H,1-2,5-6H2 |
InChI 键 |
KESGRKDZRSOMDY-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=C(C3=NC=C(C=C3C=C2)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11860326.png)

![3'-(trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carbonitrile](/img/structure/B11860355.png)
![12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B11860360.png)
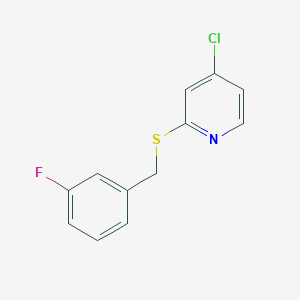
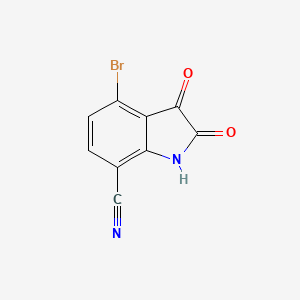
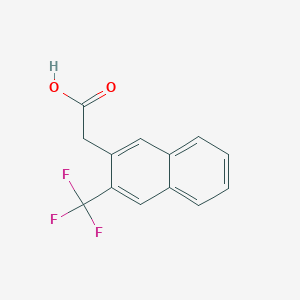

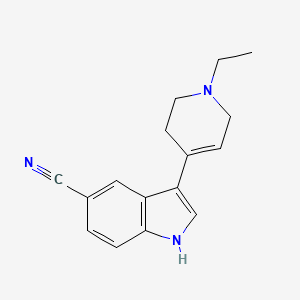
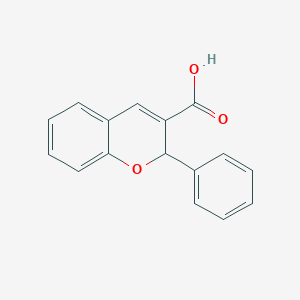

![2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol](/img/structure/B11860429.png)
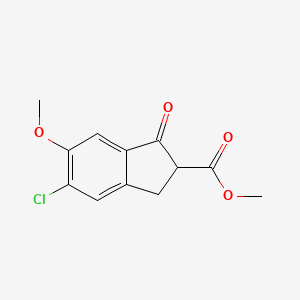
![2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole](/img/structure/B11860435.png)
